molecular formula C13H10FN5OS B2899747 1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 915874-77-0

1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2899747
CAS No.: 915874-77-0
M. Wt: 303.32
InChI Key: RLEMCRUSKSDUQF-UHFFFAOYSA-N
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Description

This compound is a derivative of 1,2,3-triazole, which is a class of heterocyclic compounds. The 1,2,3-triazole ring is a versatile scaffold that is present in a number of pharmaceuticals and biologically active compounds .


Synthesis Analysis

The synthesis of 1,2,3-triazole derivatives often involves the Huisgen 1,3-dipolar cycloaddition, also known as the “click reaction”. This reaction is highly reliable and has been used to synthesize a wide variety of substituted 1,2,3-triazoles .


Molecular Structure Analysis

The 1,2,3-triazole ring is planar and aromatic. It has two nitrogen atoms in the ring, which can act as hydrogen bond acceptors. The presence of the fluorophenyl and thiazolyl groups may also influence the compound’s physical and chemical properties .


Chemical Reactions Analysis

1,2,3-Triazoles can participate in various chemical reactions, thanks to the two nitrogen atoms in the ring. They can act as ligands in coordination chemistry, form hydrogen bonds in supramolecular chemistry, and serve as a scaffold in medicinal chemistry .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and thiazolyl groups, for example, could affect its solubility, stability, and reactivity .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and biological activities. Proper safety measures should be taken when handling this compound .

Future Directions

Given the versatility of the 1,2,3-triazole ring, there are many possibilities for future research. This could include the synthesis of new derivatives, the exploration of their biological activities, and their potential applications in medicinal chemistry .

Properties

IUPAC Name

1-(4-fluorophenyl)-5-methyl-N-(1,3-thiazol-2-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN5OS/c1-8-11(12(20)16-13-15-6-7-21-13)17-18-19(8)10-4-2-9(14)3-5-10/h2-7H,1H3,(H,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLEMCRUSKSDUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC=C(C=C2)F)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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